Diacerein-d6 chemical properties and structure
Diacerein-d6 chemical properties and structure
An In-depth Technical Guide to Diacerein-d6: Chemical Properties and Structure
Introduction
Diacerein-d6 is the deuterated analog of Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] As a stable isotope-labeled compound, Diacerein-d6 serves as an invaluable internal standard for the quantification of Diacerein in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[2] Its use in pharmacokinetic and metabolic studies allows for precise differentiation between the administered compound and its endogenous counterparts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Diacerein-d6, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
Diacerein-d6, also known as Diacetyl-d6 rhein, is chemically designated as 4,5-Bis(acetoxy-d3)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.[2][3] The "-d6" signifies that the six hydrogen atoms on the two acetyl groups have been replaced by deuterium atoms.[4] This isotopic substitution results in a mass shift of +6, which is crucial for its use as an internal standard.[4]
Physicochemical Properties
The key physicochemical properties of Diacerein-d6 are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₆D₆O₈ | [2][3] |
| Molecular Weight | 374.33 g/mol | [2][3][4][5] |
| CAS Number | 1325559-27-0 | [2][3][6] |
| Appearance | Light yellow to yellow solid | [7] |
| Isotopic Purity | 98 atom % D | [4] |
| Assay | 95% (CP) | [4] |
| Storage | 2-8°C Refrigerator | [2] |
Structural Information
The structural identity of Diacerein-d6 is well-defined by various chemical descriptors.
| Identifier | Value | Reference |
| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | [5] |
| SMILES | [2H]C([2H])([2H])C(=O)Oc1cccc2C(=O)c3cc(cc(OC(=O)C([2H])([2H])[2H])c3C(=O)c12)C(O)=O | [4] |
| InChI | 1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 | [4][5] |
| InChI Key | TYNLGDBUJLVSMA-WFGJKAKNSA-N | [4] |
Experimental Protocols
The characterization and quantification of Diacerein-d6 and its parent compound, Diacerein, rely on various analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Diacerein
While specific synthesis protocols for Diacerein-d6 are proprietary, the synthesis of Diacerein typically involves the diacetylation of rhein.[8] A general procedure is as follows:
-
Dissolution: Rhein is dissolved in a mixture of triethylamine and acetic anhydride.[9]
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[9]
-
Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9]
-
Purification: The resulting Diacerein is purified using appropriate chromatographic techniques.[9]
For Diacerein-d6 synthesis, deuterated acetic anhydride would be used as the acetylating agent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Diacerein and its derivatives.
-
System: An HPLC system equipped with a pump, an injector with a 20 µl loop, and a UV/VIS detector is used.[10]
-
Column: A Thermosil® ODS-3, 250 mm × 4.6 mm, 5µm column is a suitable stationary phase.[10]
-
Mobile Phase: A combination of acetonitrile and a 0.01 M ammonium formate buffer (55:45 % v/v) can be used.[10]
-
Detection: UV detection is carried out at 254 nm, which is the maximum UV absorbance for Diacerein.[10]
-
Flow Rate: The flow rate is typically set to 0.8 ml/min.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary technique for quantifying Diacerein-d6 and Diacerein in biological samples.
-
Chromatography: An Agilent Series liquid chromatograph with a Zorbax C18 column (100 mm x 4.6 mm, 5 µm) can be used for separation.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer, such as the Sciex 4000 Q-Trap, is employed for detection.[10][11]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and confirming the position of deuterium labeling.
-
Spectrometer: An NMR spectrometer operating at 400 MHz, such as a Bruker NMR AV, is suitable.[10]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Diacerein.[9][12]
-
¹H NMR of Diacerein (for comparison): (400 MHz, DMSO-d6): δ 2.39 (s, 3H), 2.40 (s, 3H), 7.64 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.9 Hz, 1H), 8.03 (s, 1H), 8.15 (d, J = 7.7 Hz, 1H), 8.55 (s, 1H), 13.92 (brs, 1H).[9]
-
¹³C NMR of Diacerein (for comparison): (100 MHz, DMSO-d6): δ 20.8, 124.9, 125.0, 125.3, 128.0, 130.2, 130.6, 134.1, 134.6, 135.5, 136.4, 149.5, 149.7, 165.0, 169.0, 169.0, 180.3, 180.8.[9]
Signaling Pathways
Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[13][14] Rhein exerts its anti-inflammatory and chondroprotective effects primarily by inhibiting the interleukin-1β (IL-1β) system and its downstream signaling pathways.[1][13]
Inhibition of the IL-1β Pathway
Rhein's mechanism of action involves several key steps that ultimately suppress the inflammatory cascade initiated by IL-1β:
-
Reduced IL-1β Production: Diacerein has been shown to inhibit the IL-1 converting enzyme (ICE), which is necessary for the activation of the IL-1β precursor.[15]
-
Decreased IL-1 Receptor Levels: Rhein reduces the levels of IL-1 receptors on the surface of chondrocytes, thereby decreasing the cell's sensitivity to IL-1β.[1][15]
-
Inhibition of Downstream Signaling: By interfering with the IL-1β signaling complex, rhein inhibits the activation of downstream pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] This leads to a reduction in the expression of pro-inflammatory genes, such as those for cytokines, nitric oxide, and matrix metalloproteinases (MMPs).[15]
Pro-anabolic and Anti-catabolic Effects
Beyond its anti-inflammatory properties, Diacerein and its active metabolite rhein also exhibit pro-anabolic and anti-catabolic effects on cartilage.[1] They have been shown to stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially through the stimulation of Transforming Growth Factor-β1 (TGF-β1) expression.[15]
Caption: Mechanism of action of Diacerein's active metabolite, Rhein.
Caption: Experimental workflow for the quantification of Diacerein using Diacerein-d6.
References
- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]
- 4. Diacerein-(diacetyl-d6) 98 atom % D, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diacerein-d6 | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Diacerein - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
